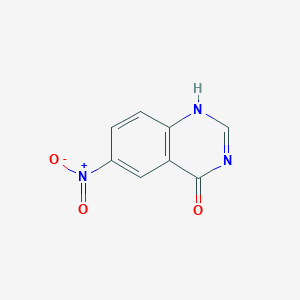

6-nitroquinazolin-4(3H)-one

Übersicht

Beschreibung

6-Nitroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The nitro group at the 6-position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-nitroquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by nitration. One common method involves the use of 2-aminobenzamide and 6-nitrobenzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in an aqueous medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 6-Aminoquinazolin-4(3H)-one.

Substitution: Various substituted quinazolinones depending on the nucleophile used.

Oxidation: Quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

6-Nitroquinazolin-4(3H)-one features a nitro group at the 6-position of the quinazolinone ring, which enhances its reactivity and biological properties. The compound can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. Its mechanism of action primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

- DNA Interaction : It has been shown to photocleave DNA, suggesting a direct interaction with nucleic acids that can lead to cellular damage in malignant cells.

- Modulation of Inflammatory Pathways : While the exact pathways remain to be fully elucidated, the compound may influence various inflammatory mediators.

Scientific Research Applications

The applications of this compound span several scientific fields:

- Medicinal Chemistry

- Biological Studies

-

Industrial Applications

- Used in the development of new materials, particularly in creating dyes and pigments due to its unique chemical properties.

Anticancer Studies

- A study indicated that this compound significantly reduced tumor size in non-small cell lung cancer (NSCLC) models when administered at low doses.

- Another research highlighted its effectiveness against various cancer cell lines, showcasing its potential as a therapeutic agent .

Antibacterial Research

- The compound has been evaluated for antibacterial properties, contributing to the search for alternatives to conventional antibiotics amidst rising bacterial resistance .

Photodynamic Therapy

- Research indicates that this compound exhibits photodynamic effects, making it a candidate for phototherapy applications in oncology .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the quinazolinone ring can interact with DNA and proteins, affecting cellular processes such as replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Quinazolin-4(3H)-one: Lacks the nitro group at the 6-position, resulting in different chemical properties and biological activities.

6-Aminoquinazolin-4(3H)-one: Formed by the reduction of 6-nitroquinazolin-4(3H)-one, with distinct reactivity and applications.

2,3-Dihydroquinazolin-4(3H)-one:

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts specific reactivity and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Biologische Aktivität

6-Nitroquinazolin-4(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 191.15 g/mol. The compound features a quinazoline ring with a nitro group at the 6-position, which is significant for its biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : It has been identified as an inhibitor of receptor tyrosine kinases (RTKs), such as HER-2 and EGFR, which are crucial in cancer cell proliferation and survival pathways. By inhibiting these receptors, the compound can induce apoptosis in cancer cells .

- Antibacterial Properties : Research indicates that this compound has demonstrated antibacterial activity against various strains of bacteria, making it a potential candidate for antibiotic development .

- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers, suggesting its utility in treating inflammatory diseases .

- Photodynamic Activity : The compound exhibits photodynamic effects, effectively cleaving DNA and degrading human melanoma cell lines when exposed to light, indicating its potential as a phototherapeutic agent .

The mechanism through which this compound exerts its biological effects involves:

- Inhibition of Tyrosine Kinases : By targeting HER-2 and EGFR, the compound disrupts signaling pathways that promote cancer cell growth.

- DNA Interaction : Its ability to photocleave DNA suggests a direct interaction with nucleic acids, leading to cellular damage in malignant cells.

- Modulation of Inflammatory Pathways : The compound may influence various inflammatory mediators, although the exact pathways remain to be fully elucidated.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

-

Anticancer Studies :

- A study demonstrated that treatment with this compound resulted in significant tumor size reduction in xenograft models of non-small cell lung cancer (NSCLC) when administered at low doses .

- Another research highlighted its effectiveness against various cancer cell lines, showcasing its potential as an anticancer therapeutic agent.

- Antibacterial Research :

- Photodynamic Therapy :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

6-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBNCKURXDGQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287586 | |

| Record name | 6-nitroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6943-17-5 | |

| Record name | 6943-17-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 6-nitroquinazolin-4(3H)-one?

A1: this compound is characterized by the following:

- Molecular Formula: C8H5N3O3 [, ]

- Spectroscopic Data: Characterization often involves techniques like FT-IR, 1H-NMR, 13C-NMR, DEPT, HSQC, HMBC, and mass spectrometry. []

Q2: What is known about the crystal structure of this compound?

A2: Single-crystal X-ray analysis reveals that the quinazolinone unit in this compound is essentially planar. The nitro group exhibits a twist of 12.0° relative to the quinazolinone ring system. Intermolecular hydrogen bonds (N—H⋯O, C—H⋯N, and C—H⋯O) contribute to the stability of the crystal structure. [, ]

Q3: Has this compound been used as a building block for other compounds?

A3: Yes, this compound serves as a precursor in various synthetic pathways. For instance, it can be alkylated with aliphatic and aromatic haloid methyl ketones to yield carbonyl derivatives with potential pharmacological applications. [] It has also been utilized in the synthesis of glycosylated carboranylquinazolines, which are being explored as potential agents for boron neutron capture therapy (BNCT). This synthesis involves a series of reactions, including condensation, reduction, and glycosylation. []

Q4: Are there any studies on the stability of this compound?

A4: While specific stability data for this compound might be limited in the provided research, a related compound, 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one (BG1188), has been investigated for its stability in solutions. UV-Vis spectroscopy revealed that BG1188 exhibits time-dependent stability differences in ultrapure water and dimethyl sulfoxide (DMSO). []

Q5: Are there any known applications of this compound in material science?

A5: The provided research focuses primarily on the chemical synthesis and potential biological applications of this compound and its derivatives. Information regarding its use in material science or as a functional material is not available in these papers.

Q6: What analytical methods are commonly employed to characterize and quantify this compound?

A6: Researchers utilize a combination of techniques for characterizing and quantifying this compound. These include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.